Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused oxazolo-pyridine core linked via a carboxamide group to a 4-methylthiazole-5-carboxylate moiety. Its synthesis likely involves coupling reactions between activated carbonyl intermediates and amine-containing heterocycles, as seen in analogous compounds .
Properties
Molecular Formula |
C18H20N4O4S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H20N4O4S/c1-6-25-17(24)14-10(5)19-18(27-14)21-15(23)11-7-12(8(2)3)20-16-13(11)9(4)22-26-16/h7-8H,6H2,1-5H3,(H,19,21,23) |
InChI Key |
UTPNLQVKVUOXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol (10–35% w/v) | |
| Base | Sodium carbonate (0.01–0.1 eq) | |
| Temperature | 40–55°C (addition), 60–70°C (heating) | |
| Reaction Time | 5–5.5 hours | |
| Yield | >98% |
Procedure :
-
Dissolve thiourea in ethanol.
-
Add sodium carbonate and heat to 40–55°C.
-
Slowly add ethyl 2-chloroacetoacetate.
-
Heat to 60–70°C for 5–5.5 hours.
-
Filter and isolate the product.
Key Insight : Sodium carbonate acts as a base to deprotonate thiourea, facilitating nucleophilic attack on the chloroacetoacetate. High yields (>98%) are achieved due to optimized stoichiometry and temperature control.
Synthesis of 3-Methyl-6-(Propan-2-yl) Oxazolo[5,4-b]Pyridine-4-Carbonyl Chloride
The oxazolo[5,4-b]pyridine moiety is synthesized through a multi-step process involving cyclization and functionalization.
Core Steps
-
Cyclization to Form Oxazole Ring :
-
Introduction of Propan-2-yl Group :
-
Activation to Acyl Chloride :
-
Treat the carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions.
-
Optimized Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxazole Formation | Triphosgene, pyridine | ~70% |
| Alkylation | K₂CO₃, DMF, 60–115°C, 3–10 h | ~68% |
| Acyl Chloride Formation | SOCl₂, reflux | >90% |
Coupling of Thiazole and Oxazolo-Pyridine Moieties
The final step involves coupling the amine group of the thiazole with the activated oxazolo-pyridine carbonyl.
Coupling Strategies
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Direct Amidation | DCC/HOBt, DMF, 0–5°C, 12 h | 70–80% |
| Acyl Chloride Route | SOCl₂, then amine in DCM | 85–90% |
Procedure for Acyl Chloride Route :
-
Activate the oxazolo-pyridine carboxylic acid to an acyl chloride.
-
Stir with ethyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate in DCM at 25°C for 4–6 hours.
-
Quench with saturated NaHCO₃ and extract with ethyl acetate.
Critical Factors :
-
Solvent Choice : DCM or DMF enhances solubility of both reactants.
-
Temperature : Low temperatures (0–5°C) prevent side reactions during acylation.
Purification and Characterization
Purification Methods
| Step | Method | Purity |
|---|---|---|
| Crystallization | Ethanol/water (1:1) | >95% |
| Column Chromatography | Silica gel, EtOAc/hexane | >99% |
Analytical Data :
Challenges and Optimization Strategies
Common Impurities
| Impurity | Cause | Mitigation |
|---|---|---|
| Uncoupled Thiazole | Incomplete reaction | Extend reaction time or use excess acyl chloride |
| Hydrolyzed Oxazolo-Pyridine | Moisture during workup | Use anhydrous solvents (e.g., DCM) |
Process Optimization :
-
Large-Scale Synthesis : Use continuous flow reactors for precise temperature control.
-
Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amidation.
Comparative Analysis of Synthetic Routes
| Route | Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Two-Step Coupling | 2 | 68–72% | Simple, scalable | Moderate yields |
| Acyl Chloride | 3 | 85–90% | High purity, reproducibility | Requires hazardous reagents |
| HATU-Mediated | 2 | 80–85% | Fast, high efficiency | Expensive coupling agents |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS 189452-07-1)
- Structural Differences: Replaces the oxazolo-pyridine group with a thiazolo-pyridine core and substitutes the carboxamide with an aminomethyl group.
- Implications: The aminomethyl group enhances water solubility compared to the carboxamide in the target compound. The thiazolo-pyridine core may exhibit reduced steric hindrance, improving binding to flat hydrophobic enzyme pockets .
Substituted Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates
- Structural Differences : Features a pyridine ring instead of the oxazolo-pyridine system.
- These analogs are often hydrolyzed to carboxylic acids for further amidation, a strategy applicable to the target compound’s derivatization .
Functional Group Variations
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Differences : Incorporates a thiazolo-pyrimidine core and a chlorophenyl substituent.
- The conjugated enone system in this compound may confer redox activity absent in the target molecule .
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS 957264-74-3)
- Structural Differences : Substitutes the thiazole-oxazolo-pyridine system with a benzothiazole-pyrazole scaffold.
- Implications :
Key Research Findings
- Synthetic Flexibility: The target compound’s oxazolo-pyridine moiety can be functionalized via reactions with thionyl chloride or bromoethanol, as demonstrated in related ester derivatives .
- Stability Considerations : The ethyl ester group in the target compound confers greater hydrolytic stability compared to methyl esters in analogs like those in .
- Biological Potential: Structural parallels to N-substituted thiazole carboxamides () suggest promise in targeting ATP-binding pockets, though the oxazolo group may reduce off-target interactions .
Biological Activity
Chemical Structure and Properties
The compound's structure is characterized by the presence of multiple functional groups that may contribute to its biological activity. The key components include:
- Thiazole ring : Known for various biological activities.
- Oxazole moiety : Often associated with antimicrobial properties.
- Pyridine derivative : Commonly found in pharmacologically active compounds.
This structural diversity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures to Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against a range of bacteria and fungi.
In a study examining related thiazole compounds, it was found that they exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens such as Escherichia coli and Staphylococcus aureus . This suggests a potential for Ethyl 4-methyl-2 to demonstrate similar efficacy.
Anticancer Activity
The compound's structural features also suggest potential anticancer properties. Research has shown that thiazole-containing compounds can inhibit the proliferation of cancer cells. In vitro studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines .
Enzyme Inhibition
Enzyme inhibition is another area where Ethyl 4-methyl-2 may exhibit activity. Compounds containing oxazole and thiazole rings have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and proteasomes, both of which are critical in inflammation and cancer progression .
Study 1: Antimicrobial Screening
A study conducted on thiazole derivatives reported significant antimicrobial activity against several strains of bacteria and fungi. The study utilized the agar well diffusion method to assess the efficacy of these compounds, revealing that some derivatives had MIC values comparable to standard antibiotics .
Study 2: Anticancer Potential
In another investigation focusing on the anticancer potential of thiazole derivatives, researchers found that certain compounds led to a marked reduction in cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .
Study 3: Enzyme Inhibition Analysis
Research on enzyme inhibitors highlighted the potential of oxazole-containing compounds to inhibit COX enzymes effectively. This inhibition is crucial for developing anti-inflammatory drugs and cancer therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
